
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, commonly known as Difluorothionamide (DFTA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTA is a thionamide derivative and is synthesized through a multi-step process involving the reaction of various chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood. However, it is believed that N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide inhibits the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have low toxicity in various in vitro and in vivo studies. It has been shown to have minimal effects on liver and kidney function, making it a potentially safe drug for use in humans. N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in lab experiments include its low toxicity, antimicrobial and antifungal activity, and anti-inflammatory properties. However, the limitations of using N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide include its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the research of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. One potential direction is the development of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide-based drugs for the treatment of tuberculosis and other bacterial infections. Another potential direction is the investigation of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide's anti-inflammatory properties for the treatment of various inflammatory diseases. Additionally, further research could be conducted to investigate the potential use of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2,4-difluoroaniline with 2-methyl-3,5-dioxothiomorpholine-4-carbonyl chloride in the presence of a base. The reaction yields N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been extensively studied for its potential applications in medicine. It has been shown to have antimicrobial activity against various bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have antifungal activity against various fungal species, including Candida albicans.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3S/c1-7-13(20)17(12(19)6-21-7)5-11(18)16-10-3-2-8(14)4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHXSIYWCLBPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

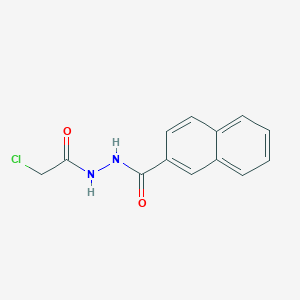
![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)

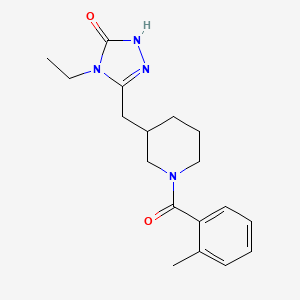
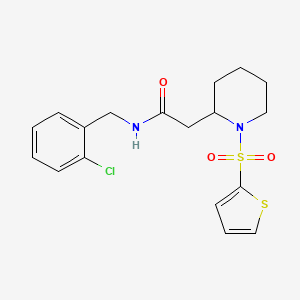
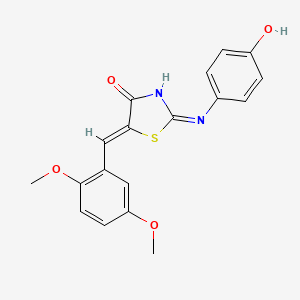
![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

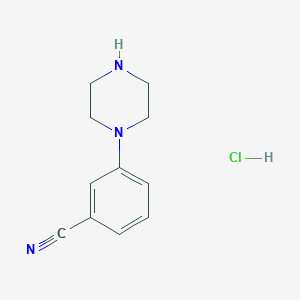
![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)
